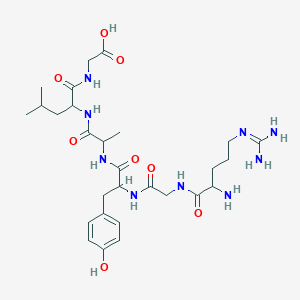

H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH is a synthetic peptide composed of seven amino acids: arginine, glycine, tyrosine, alanine, leucine, and glycine. This peptide sequence is known for its role as a competitive and cyclic adenosine monophosphate (cAMP)-dependent protein kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale SPPS with automated peptide synthesizers. This ensures high purity and yield of the peptide. The process is optimized for efficiency, including the use of high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH: can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as carbodiimides for coupling reactions.

Major Products Formed

Oxidation: Formation of dityrosine or other oxidized derivatives.

Reduction: Formation of free thiols from disulfide bonds.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH: has several scientific research applications:

Chemistry: Used as a model peptide for studying protein kinase inhibition and peptide synthesis techniques.

Biology: Investigated for its role in cellular signaling pathways involving cAMP-dependent protein kinases.

Medicine: Potential therapeutic applications in diseases where protein kinase activity is dysregulated.

Industry: Utilized in the development of peptide-based drugs and biochemical assays.

Mechanism of Action

The compound H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH exerts its effects by inhibiting cAMP-dependent protein kinases. It competes with natural substrates for binding to the active site of the kinase, thereby preventing phosphorylation of target proteins. This inhibition modulates various cellular processes regulated by cAMP signaling pathways .

Comparison with Similar Compounds

Similar Compounds

H-DL-Ala-DL-Leu-Gly-OH: A shorter peptide with similar inhibitory properties.

H-Arg-Gly-Tyr-Ala-Leu-Gly-OH: Another peptide with a slightly different sequence but similar function.

Uniqueness

H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH: is unique due to its specific sequence, which provides a distinct binding affinity and inhibitory profile for cAMP-dependent protein kinases. This makes it a valuable tool for studying kinase activity and developing kinase-targeted therapies .

Biological Activity

H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH is a synthetic peptide composed of seven amino acids, including arginine (Arg), glycine (Gly), tyrosine (Tyr), alanine (Ala), leucine (Leu), and a terminal glycine. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry, pharmacology, and medicine. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular structure of this compound allows it to participate in various biochemical interactions. The presence of specific amino acids contributes to its functional properties:

- Arginine : Known for its role in nitric oxide synthesis and immune response modulation.

- Tyrosine : Involved in neurotransmitter synthesis and has antioxidant properties.

- Leucine : Plays a critical role in protein synthesis and muscle repair.

The biological activity of this compound is primarily mediated through its interactions with cellular receptors and enzymes. It may influence several signaling pathways:

- G-Protein Coupled Receptors (GPCRs) : The peptide can interact with GPCRs, modulating their activity and influencing downstream signaling cascades.

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The tyrosine residue contributes to the compound's ability to scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : Studies suggest that this peptide may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Neuroprotective Properties : The compound has been investigated for its potential to protect neuronal cells from damage due to oxidative stress or excitotoxicity.

Case Studies

- Antioxidant Activity Assessment :

- Neuroprotective Studies :

-

Anti-inflammatory Research :

- A recent investigation into various synthetic peptides highlighted the ability of this compound to decrease the expression of pro-inflammatory markers in macrophages activated by lipopolysaccharides (LPS). The peptide significantly reduced levels of TNF-alpha and IL-6, indicating its anti-inflammatory potential .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2-[[2-[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N9O8/c1-15(2)11-20(26(44)34-14-23(40)41)37-24(42)16(3)35-27(45)21(12-17-6-8-18(38)9-7-17)36-22(39)13-33-25(43)19(29)5-4-10-32-28(30)31/h6-9,15-16,19-21,38H,4-5,10-14,29H2,1-3H3,(H,33,43)(H,34,44)(H,35,45)(H,36,39)(H,37,42)(H,40,41)(H4,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAKYHDUWYQJQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45N9O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.